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molecular formula C10H5BrN2O B8412919 7-bromo-2-formyl-1H-indole-5-carbonitrile

7-bromo-2-formyl-1H-indole-5-carbonitrile

Cat. No. B8412919
M. Wt: 249.06 g/mol
InChI Key: KHKJDNOACFYSIZ-UHFFFAOYSA-N
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Patent
US09284321B2

Procedure details

7-bromo-5-cyano-2-diethoxymethyl-indole-1-carboxylic acid tert-butyl ester (0.29 g, 685 μmol) was solved in THF (2 ml) and cooled to 0° C. Afterwards hydrochloric acid (37%, 1.35 g, 1.14 ml, 13.7 mmol) was added quickly, and the mixture was allowed to stir for 15 min at 0° C. and for 5 h at room temperature. The mixture was cooled (ice bath), saturated sodium carbonate solution (10 ml) was added and the mixture was extracted with ethyl acetate (2×25 ml). The combined organic layers were washed with brine (30 ml), dried (MgSO4) and evaporated. The crude product (0.18 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%) to yield 7-bromo-2-formyl-1H-indole-5-carbonitrile (0.17 g, 100%) as an orange solid, MS (ISN) m/z=247.4 [(M−H)+], mp 117.5° C.
Name
7-bromo-5-cyano-2-diethoxymethyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:18]#[N:19])=[CH:14][C:15]=2[Br:17])[CH:10]=[C:9]1[CH:20](OCC)[O:21]CC)=O)(C)(C)C.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1>[Br:17][C:15]1[CH:14]=[C:13]([C:18]#[N:19])[CH:12]=[C:11]2[C:16]=1[NH:8][C:9]([CH:20]=[O:21])=[CH:10]2 |f:2.3.4|

Inputs

Step One
Name
7-bromo-5-cyano-2-diethoxymethyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0.29 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=CC(=CC(=C12)Br)C#N)C(OCC)OCC
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 15 min at 0° C. and for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×25 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product (0.18 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C=C(NC12)C=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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